molecular formula C12H7Cl2N3OS B2931810 4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 478050-43-0

4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine

Cat. No.: B2931810
CAS No.: 478050-43-0
M. Wt: 312.17
InChI Key: BDXPWYOTAXYWAU-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine is a heterocyclic compound featuring an isoxazolo[5,4-d]pyrimidine core substituted with a methyl group at position 3 and a 2,6-dichlorophenylsulfanyl moiety at position 2. Its synthesis typically involves chlorination of intermediates (e.g., using POCl₃ or PCl₅) followed by coupling with arylthiols under controlled conditions .

Properties

IUPAC Name

4-(2,6-dichlorophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3OS/c1-6-9-11(18-17-6)15-5-16-12(9)19-10-7(13)3-2-4-8(10)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXPWYOTAXYWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)SC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the dichlorophenyl sulfanyl group and the isoxazolo[5,4-d]pyrimidine core. One common approach is the reaction of 2,6-dichlorophenyl sulfide with a suitable isoxazolo[5,4-d]pyrimidine derivative under controlled conditions, such as the presence of a base and a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products, ensuring the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it could be used to develop new drugs or therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of halogenated heterocycles. Key structural analogs include:

Compound Class Core Structure Key Substituents Notable Features
Isoxazolo[5,4-d]pyrimidine Isoxazole fused to pyrimidine 3-methyl, 4-(2,6-dichlorophenylsulfanyl) High lipophilicity; strong σ-hole interactions via Cl atoms
Thieno[2,3-d]pyrimidine Thiophene fused to pyrimidine Variable aryl/alkyl groups Moderate polarity due to sulfur heteroatom; lower logP vs. isoxazolo analogs
Pyrazolo[3,4-d]pyrimidine Pyrazole fused to pyrimidine 1-methyl derivatives Reduced lipophilicity; enhanced solubility in polar solvents
Quinazoline Benzene fused to pyrimidine 4-chloro, aminoindazole derivatives High planarity; strong DNA intercalation potential

Key Differences :

  • Heteroatom Influence: The isoxazole ring introduces oxygen and nitrogen, enhancing hydrogen-bonding capacity compared to sulfur-containing thienopyrimidines.
  • Substituent Effects: The 2,6-dichlorophenylsulfanyl group provides steric bulk and electron-withdrawing effects, distinguishing it from simpler methyl or amino-substituted analogs.

Physicochemical Properties

  • Lipophilicity (logP): The dichlorophenyl and methyl groups confer higher logP values compared to thieno[2,3-d]pyrimidines and 1-methylpyrazolo[3,4-d]pyrimidines, which exhibit reduced lipophilicity due to polar substituents .
  • Thieno[2,3-d]pyrimidines show greater polarity due to sulfur’s polarizability .
  • Stability: The 2,6-dichlorophenyl group enhances stability against metabolic degradation compared to mono-halogenated analogs.

Yield Comparison :

  • Isoxazolo[5,4-d]pyrimidine derivatives: ~50–60% yield (due to steric hindrance during arylation).
  • Pyrazolo[3,4-d]pyrimidines: Higher yields (70–80%) owing to milder reaction conditions .

Commercial and Regulatory Context

Structurally related chlorinated heterocycles, such as 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride, are listed in commercial tariff schedules (e.g., Schedule 99), indicating their industrial relevance in pharmaceutical intermediates .

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C11H8Cl2N2OS
  • Molecular Weight : 285.17 g/mol
  • CAS Number : Not explicitly provided in the results.

The compound features a dichlorophenyl group and an isoxazole-pyrimidine structure, which contribute to its reactivity and biological interactions.

  • Antimicrobial Activity : Some derivatives of isoxazole compounds exhibit significant antimicrobial properties. The presence of the sulfanyl group may enhance the interaction with bacterial cell walls or inhibit essential enzymes in microbial metabolism.
  • Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the promotion of programmed cell death.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Pharmacological Effects

  • Cytotoxicity : Preliminary studies suggest that 4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine exhibits cytotoxic effects against several cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to cancer progression or inflammation.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.
    • Table 1: Cytotoxicity Results
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2560
    5030
  • Antimicrobial Efficacy :
    • In vitro tests showed that the compound had significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Table 2: Antibacterial Activity
    BacteriaZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12

Additional Findings

Research has also indicated potential neuroprotective effects due to the compound's ability to cross the blood-brain barrier, although further studies are needed to confirm these findings.

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